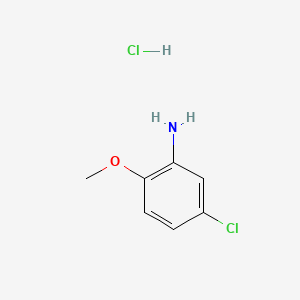

5-Chloro-2-methoxyaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166455. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEYMHNCCXSHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-03-4 (Parent) | |

| Record name | C.I. 37120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004274037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3063386 | |

| Record name | Benzenamine, 5-chloro-2-methoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4274-03-7 | |

| Record name | Benzenamine, 5-chloro-2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4274-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004274037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hindamine Red R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 5-chloro-2-methoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 5-chloro-2-methoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methoxyanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxyaniline hydrochloride (CAS No. 4274-03-7) is a substituted aniline derivative that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and chemical industries.[1][2] Its unique structural features, a chlorine atom and a methoxy group on the aniline ring, make it a versatile intermediate for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, safety and handling, and applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is the salt form of the free base, 5-chloro-2-methoxyaniline (CAS No. 95-03-4). The properties of both forms are pertinent to its handling and use in synthesis.

| Property | Value | Source |

| CAS Number | 4274-03-7 | [1] |

| Molecular Formula | C₇H₉Cl₂NO | [1] |

| Molecular Weight | 194.06 g/mol | [2] |

| Appearance | Solid, tablet form | [1][3] |

| Melting Point (free base) | 81-83 °C | [4] |

| Boiling Point (free base) | 135 °C at 5.85 mmHg | [4] |

| Solubility (free base) | Slightly soluble in Chloroform and DMSO | [4] |

Synthesis and Manufacturing

The synthesis of 5-chloro-2-methoxyaniline typically involves the reduction of a nitro-substituted precursor. A common and effective laboratory-scale synthesis is the reduction of 4-chloro-1-methoxy-2-nitrobenzene.[5]

Experimental Protocol: Synthesis of 5-Chloro-2-methoxyaniline[5]

Materials:

-

4-chloro-1-methoxy-2-nitrobenzene

-

Iron(III) chloride

-

Activated carbon

-

Hydrazine hydrate (80%)

-

Methanol

-

Petroleum ether

Procedure:

-

To a refluxing mixture of 4-chloro-1-methoxy-2-nitrobenzene (0.496 mol), iron(III) chloride (9.3 g, 10% wt), and activated carbon (9.3 g, 10% wt) in methanol (1 L), add hydrazine hydrate (80%, 2.975 mol) dropwise.

-

After the addition is complete, stir the reaction mixture at reflux for 16 hours.

-

Filter the reaction mixture and evaporate the solvent from the filtrate under reduced pressure.

-

Wash the residue with petroleum ether (2 L) to yield 5-chloro-2-methoxyaniline as a white solid (98% yield).

Manufacturing of this compound[6]

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.

-

The process begins with the methoxylation of 2,5-dichloronitrobenzene using methanol and sodium hydroxide.

-

Methanol is distilled off, and the mixture is diluted with water, leading to sedimentation and separation.

-

The resulting intermediate is reduced with sodium sulfide.

-

Following distillation, the purified 5-chloro-2-methoxyaniline is reacted with hydrochloric acid to form the hydrochloride salt.

Caption: Synthetic pathway for 5-Chloro-2-methoxyaniline and its hydrochloride salt.

Safety and Handling

5-Chloro-2-methoxyaniline and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions. The free base is classified as toxic if swallowed, in contact with skin, or if inhaled.[6]

Hazard Identification and Precautionary Measures[7][8]

-

Hazard Statements:

-

H301: Toxic if swallowed

-

H311: Toxic in contact with skin

-

H331: Toxic if inhaled

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P405: Store locked up.

-

Personal Protective Equipment (PPE)[8]

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.

Applications in Drug Discovery and Development

Substituted anilines are prevalent scaffolds in medicinal chemistry. The presence of both a chloro and a methoxy group on the aniline ring of 5-chloro-2-methoxyaniline provides medicinal chemists with multiple points for structural modification, influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. It is known to be used in the preparation of appetite-modulating molecules.[4] While specific drug examples are proprietary, its utility as a building block for generating libraries of compounds for screening is a key application.

Caption: Role of 5-Chloro-2-methoxyaniline HCl in a typical drug discovery workflow.

Analytical Characterization

The identity and purity of 5-chloro-2-methoxyaniline and its hydrochloride salt are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 5-chloro-2-methoxyaniline provides characteristic signals for the aromatic protons and the methoxy group protons.[5]

-

¹H NMR (300MHz, CDCl₃): δ 6.67-6.65 (m, 3H), 3.83 (bs, 2H), 3.81 (s, 3H).[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine, C-H stretches of the aromatic ring and methoxy group, C=C stretches of the aromatic ring, and C-O and C-Cl stretches.

Mass Spectrometry (MS)

The mass spectrum of 5-chloro-2-methoxyaniline will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of a variety of organic compounds, particularly in the realm of pharmaceutical research and development. Its synthesis is well-established, and its chemical properties make it an attractive starting material for the creation of diverse molecular libraries. Proper safety precautions are essential when handling this compound due to its toxicity. As drug discovery continues to evolve, the demand for such well-characterized and functionalized building blocks will undoubtedly remain high.

References

-

PubChem. 5-Chloro-2-methoxyaniline. [Link]

-

PrepChem.com. Synthesis of 5-Chloro-2-methoxyaniline. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 5-Chloro-2-methoxyaniline(95-03-4) 1H NMR spectrum [chemicalbook.com]

- 3. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 5. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Chloro-2-methoxyaniline | 95-03-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 5-Chloro-2-methoxyaniline(95-03-4) MS [m.chemicalbook.com]

An In-depth Technical Guide to 5-Chloro-2-methoxyaniline Hydrochloride: Structure, Properties, and Synthesis

This document provides a comprehensive technical overview of 5-Chloro-2-methoxyaniline hydrochloride, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its core molecular characteristics, physicochemical properties, a validated synthesis protocol, and its applications, grounding all claims in authoritative data.

Molecular Identity and Core Structure

5-Chloro-2-methoxyaniline is an aromatic amine distinguished by a chloro and a methoxy substituent on the benzene ring. The hydrochloride salt form enhances its stability and modifies its solubility profile, making it suitable for various synthetic applications. The CAS Registry Number for the free base is 95-03-4, while the hydrochloride salt is identified by CAS 4274-03-7.[1][2]

The structure consists of an aniline core with a methoxy group (-OCH₃) at position 2 (ortho to the amino group) and a chlorine atom (-Cl) at position 5 (para to the methoxy group). The formation of the hydrochloride salt occurs through the protonation of the basic amino group (-NH₂) by hydrochloric acid.

Caption: Workflow for the synthesis of 5-Chloro-2-methoxyaniline.

Step-by-Step Methodology

-

Reagents & Equipment:

-

4-Chloro-1-methoxy-2-nitrobenzene (1 equivalent)

-

Iron(III) chloride (0.1 equivalents)

-

Activated carbon (10% by weight of starting material)

-

Methanol (solvent)

-

Hydrazine hydrate (80% solution, ~6 equivalents)

-

Petroleum ether (for washing)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

-

Procedure:

-

To a round-bottom flask, add 4-chloro-1-methoxy-2-nitrobenzene, iron(III) chloride, activated carbon, and methanol. [3] 2. Heat the mixture to reflux with stirring.

-

Add hydrazine hydrate drop-wise to the refluxing mixture. An exothermic reaction may be observed.

-

After the addition is complete, continue to stir the reaction at reflux for 16 hours to ensure the reaction goes to completion. [3] 5. Cool the mixture to room temperature and filter it to remove the iron catalyst and carbon.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Wash the resulting residue with petroleum ether to remove non-polar impurities, yielding the final product as a white solid. [3]

-

-

Self-Validation: The success of the synthesis is validated by the high yield (~98%) and confirmed by structural analysis, primarily ¹H NMR, which should match the reference spectrum. [3]

Relevance and Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry. Its utility is rooted in the physicochemical properties imparted by its functional groups.

-

Scaffold for Bioactive Molecules: It is a documented precursor in the synthesis of appetite-modulating molecules, highlighting its role in developing treatments for metabolic disorders. [4]* Influence of Chloro and Methoxy Groups: The chloro and methoxy groups are critical substituents in drug design. [5] * Chlorine: The chloro group can significantly enhance binding affinity through halogen bonding, modulate metabolic stability by blocking sites of oxidation, and improve membrane permeability. Chloro-containing compounds are integral to a wide array of pharmaceuticals used to treat bacterial infections, inflammation, and neurological disorders. [6] * Methoxy Group: The methoxy group acts as a hydrogen bond acceptor and can improve pharmacokinetic properties. Its presence can influence conformation and binding to protein targets. [5] The combination of these groups on an aniline scaffold provides a versatile starting point for generating libraries of compounds for screening in drug discovery programs.

Safety, Handling, and Storage

Proper handling is imperative due to the compound's toxicity profile.

GHS Hazard Classification

The compound is classified as hazardous and requires careful handling.

| Hazard Class | Statement |

| Acute Toxicity | Toxic or harmful if swallowed, in contact with skin, or if inhaled. [1][7][8] |

| Skin Irritation | Causes skin irritation. [1][7] |

| Eye Irritation | Causes serious eye irritation. [1][7] |

| Target Organ Toxicity | May cause respiratory irritation. [1][7]May cause damage to organs through prolonged exposure. [1] |

Handling and Storage Protocols

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust. [9]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles. [8][9]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. [8][9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [7][9]The compound may be light-sensitive and should be stored accordingly, potentially under an inert atmosphere. [4]Keep it in a locked storage area. [7]

References

-

5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. PubChem.[Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.[Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.[Link]

Sources

- 1. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 4. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Solubility Profile of 5-Chloro-2-methoxyaniline Hydrochloride in Organic Solvents: A Methodical Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methoxyaniline hydrochloride is a key intermediate in various synthetic pathways, particularly within the pharmaceutical and dye industries. Its solubility characteristics in organic solvents are critical for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Eschewing a simple data sheet, this document offers a foundational understanding of the physicochemical principles governing its solubility, followed by a detailed, self-validating experimental protocol for researchers to generate their own precise solubility data. This approach ensures that scientists can not only obtain the data they need but also understand the causal factors behind the observed solubility, enabling more informed decisions in their research and development endeavors.

Introduction: The Significance of Solubility

In the realm of drug development and chemical synthesis, the solubility of a compound is a cornerstone property that dictates its utility and applicability. For a molecule like this compound, understanding its behavior in various organic solvents is paramount for several reasons:

-

Reaction Optimization: As a reactant, its concentration in a solvent directly influences reaction rates and yields.

-

Purification and Recrystallization: The choice of solvent is crucial for effective purification, where the compound should ideally have high solubility in the hot solvent and low solubility upon cooling.[1]

-

Formulation Development: In pharmaceutical applications, solubility is a key determinant of a drug's bioavailability.

This guide will empower the researcher to move beyond mere data consumption to a position of data generation and interpretation, providing the tools to methodically determine the solubility of this compound in a range of relevant organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂NO | [2] |

| Molecular Weight | 194.06 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | 81-85 °C | [1][4] |

| CAS Number | 4274-03-7 | [2][3] |

The presence of a polar amine hydrochloride group, a moderately polar methoxy group, and a nonpolar chlorophenyl ring suggests a nuanced solubility profile that will be highly dependent on the chosen solvent.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" provides a general framework for predicting solubility. For a salt like this compound, solubility is governed by the solvent's ability to overcome the lattice energy of the crystal and solvate the resulting ions.

The Role of Solvent Polarity

Solvents can be broadly categorized based on their polarity, which significantly impacts their ability to dissolve an ionic compound.[5][6][7]

-

Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol), contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[8][9] They are generally effective at solvating both the cation (the protonated amine) and the chloride anion through hydrogen bonding and dipole-dipole interactions.[10]

-

Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (DMSO), and acetonitrile possess significant dipole moments but lack O-H or N-H bonds.[8][11][12] They are effective at solvating cations through their exposed negative dipoles (often an oxygen or nitrogen atom) but are less effective at solvating anions.[10]

-

Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether have low dielectric constants and lack significant dipole moments.[6][13] They are generally poor solvents for ionic compounds like hydrochlorides as they cannot effectively solvate the charged species.

The interplay between these solvent characteristics and the structure of this compound is visually conceptualized in the following diagram.

Sources

- 1. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 9. What Do You Mean by Polar Protic and Polar Aprotic Solvents? What are some Examples of These? [unacademy.com]

- 10. youtube.com [youtube.com]

- 11. quora.com [quora.com]

- 12. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]

- 13. Reagents & Solvents [chem.rochester.edu]

Whitepaper: Synthesis and Characterization of 5-Chloro-2-methoxyaniline Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methoxyaniline hydrochloride is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and azo dyes. Its structural features—a chlorinated and methoxylated aniline derivative—make it a versatile building block for creating more complex molecules. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound. The protocols detailed herein are designed to ensure high purity and yield, with an emphasis on the underlying chemical principles and safety considerations critical for laboratory and process scale-up.

Compound Profile and Safety Mandates

Before commencing any experimental work, a thorough understanding of the material's properties and associated hazards is imperative. This section serves as a foundational reference for safe handling and storage.

Physicochemical Data

The target compound is the hydrochloride salt of 5-Chloro-2-methoxyaniline. Key properties for both the free base and its salt are summarized below for clarity in synthesis and characterization.

| Property | 5-Chloro-2-methoxyaniline (Free Base) | This compound (Salt) |

| Synonyms | 2-Amino-4-chloroanisole, 5-Chloro-o-anisidine | 2-Amino-4-chloroanisole hydrochloride[1] |

| CAS Number | 95-03-4[2][3] | 4274-03-7[1][3][4] |

| Molecular Formula | C₇H₈ClNO[5][6] | C₇H₈ClNO·HCl or C₇H₉Cl₂NO[1][7] |

| Molecular Weight | 157.60 g/mol [3] | 194.06 g/mol [1][7] |

| Appearance | White to tan crystalline powder or flakes[2] | Solid, tablet form[7] |

| Melting Point | 81-83 °C[2] | Not specified, varies with purity |

| Purity (Typical) | >98.0% (GC) | N/A |

GHS Hazard Profile and Safety Protocols

5-Chloro-2-methoxyaniline and its hydrochloride salt are classified as hazardous substances. Strict adherence to safety protocols is mandatory.

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation.[4][8] May cause damage to organs through prolonged or repeated exposure.[4]

-

Precautionary Measures:

-

Prevention: Wash hands and exposed skin thoroughly after handling.[4][8] Do not eat, drink, or smoke when using this product.[8] Use only outdoors or in a well-ventilated area.[8] Wear protective gloves, clothing, and eye/face protection.[4][9] Avoid breathing dust.[9]

-

Response:

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[4]

-

IF ON SKIN: Wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse.[4]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[8]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Storage & Disposal: Store locked up in a well-ventilated place.[4][8] Keep container tightly closed.[8] Dispose of contents/container to an approved waste disposal plant.[4][9]

-

Synthesis Pathway and Experimental Protocols

The most common and efficient synthesis of 5-Chloro-2-methoxyaniline involves the reduction of its nitro precursor, 4-Chloro-1-methoxy-2-nitrobenzene.[2][5] This is followed by conversion to the hydrochloride salt.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of 5-Chloro-2-methoxyaniline HCl.

Protocol 1: Synthesis of 5-Chloro-2-methoxyaniline (Free Base)

This protocol is adapted from a standard reduction method utilizing hydrazine hydrate with an iron catalyst.[5] The iron(III) chloride and activated carbon system provides a large surface area for the catalytic reduction of the nitro group.

Materials:

-

4-Chloro-1-methoxy-2-nitrobenzene (1.0 eq)

-

Methanol (solvent)

-

Iron(III) chloride (FeCl₃) (0.1 eq)

-

Activated carbon (10% by weight of starting material)

-

Hydrazine hydrate (80% solution, 6.0 eq)

-

Petroleum ether

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add 4-chloro-1-methoxy-2-nitrobenzene (0.5 mol, 93 g), methanol (1 L), iron(III) chloride (9.3 g), and activated carbon (9.3 g).[5]

-

Heat the mixture to reflux with vigorous stirring.

-

Once refluxing, add hydrazine hydrate (80%, 186 g) drop-wise over a period of 30-60 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.

-

After the addition is complete, continue stirring at reflux for 16 hours.[5] Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst and activated carbon. Wash the filter cake with a small amount of methanol.

-

Evaporate the solvent from the filtrate under reduced pressure (rotary evaporator).

-

The resulting residue is triturated with petroleum ether (2 L) to precipitate the product.

-

Filter the solid, wash with a small amount of cold petroleum ether, and dry under vacuum to yield 5-chloro-2-methoxyaniline as a white solid (Expected yield: ~98%).[5]

Protocol 2: Preparation of this compound

The conversion to the hydrochloride salt is a straightforward acid-base reaction that enhances the compound's stability and water solubility.

Materials:

-

5-Chloro-2-methoxyaniline (from Protocol 1)

-

Isopropanol or Diethyl Ether (anhydrous)

-

Concentrated Hydrochloric Acid (HCl) or HCl gas

Procedure:

-

Dissolve the crude 5-chloro-2-methoxyaniline in a minimum amount of anhydrous isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid drop-wise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous solvent (isopropanol or ether) to remove any unreacted starting material.

-

Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to yield this compound.

Purification

For obtaining a high-purity analytical standard, recrystallization is the preferred method. Steam distillation can also be employed for the free base if significant non-volatile impurities are present.[2]

Recrystallization Protocol:

-

Dissolve the crude hydrochloride salt in a minimum amount of hot solvent. A mixture of ethanol and water is often effective.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a few minutes.

-

Hot-filter the solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Molecular Structure Diagram

Caption: Structure of this compound.

Spectroscopic and Physical Data

The following data are characteristic of the final product and serve as benchmarks for validation.

| Analysis Method | Expected Results for 5-Chloro-2-methoxyaniline |

| ¹H NMR | δ 6.65-6.67 (m, 3H, Ar-H), 3.83 (bs, 2H, -NH₂), 3.81 (s, 3H, -OCH₃).[5] Note: For the HCl salt, the -NH₂ peak will shift downfield significantly and appear as a broad singlet (-NH₃⁺). |

| ¹³C NMR | Spectral data available from sources like PubChem and ChemicalBook can be used for comparison.[3][10] Key signals include those for the methoxy carbon, and the aromatic carbons, with shifts influenced by the chloro, methoxy, and amino substituents. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C-O stretching (ether, ~1250 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). For the HCl salt, a broad absorption for the -NH₃⁺ stretch will appear around 2500-3000 cm⁻¹. |

| Mass Spec. (MS) | The mass spectrum for the free base will show a molecular ion peak (M⁺) at m/z 157 and a characteristic (M+2)⁺ peak at m/z 159 with an intensity of about one-third of the M⁺ peak, due to the ³⁷Cl isotope.[6] |

| Melting Point | 77.5-83.5 °C (for free base).[11] A sharp melting point for the recrystallized hydrochloride salt is a strong indicator of high purity. |

| Purity (GC) | A single major peak with >98% area confirms high purity.[11] |

Conclusion

This guide provides a robust and validated framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind each step, researchers can reliably produce and verify this valuable chemical intermediate. The emphasis on safety, procedural detail, and comprehensive analytical validation ensures that the final product meets the high standards required for research and development applications.

References

-

Synthesis of 5-Chloro-2-methoxyaniline. PrepChem.com.[Link]

-

5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. PubChem.[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 3. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Chloro-2-methoxyaniline(95-03-4) MS [m.chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. 5-Chloro-2-methoxyaniline(95-03-4) 1H NMR [m.chemicalbook.com]

- 11. 5-Chloro-2-methoxyaniline, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Spectroscopic Profile of 5-Chloro-2-methoxyaniline Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-2-methoxyaniline hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and understanding its chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a detailed interpretation grounded in established spectroscopic principles.

Molecular Structure and its Spectroscopic Implications

This compound is the salt form of the corresponding free base. The protonation of the amino group to form the anilinium ion significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amine to an anilinium salt leads to a general downfield shift of the aromatic proton signals due to the increased electron-withdrawing nature of the -N⁺H₃ group compared to the -NH₂ group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the anilinium protons. The electron-donating effect of the methoxy group and the electron-withdrawing effects of the chloro and anilinium groups create a unique substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | d | 1H | H-6 |

| ~7.2 - 7.4 | dd | 1H | H-4 |

| ~7.0 - 7.2 | d | 1H | H-3 |

| ~4.0 | s | 3H | -OCH₃ |

| Broad | s | 3H | -N⁺H₃ |

-

Aromatic Protons (H-3, H-4, H-6): The aromatic region will display three signals corresponding to the three protons on the benzene ring. The relative positions are influenced by the electronic effects of the substituents. The proton ortho to the anilinium group (H-6) is expected to be the most downfield.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is characteristic of the methoxy group.

-

Anilinium Protons (-N⁺H₃): The protons on the positively charged nitrogen atom typically appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The protonation of the amine group also influences the chemical shifts of the carbon atoms in the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-2 (C-OCH₃) |

| ~135 - 140 | C-5 (C-Cl) |

| ~130 - 135 | C-1 (C-N⁺H₃) |

| ~120 - 125 | C-4 |

| ~115 - 120 | C-6 |

| ~110 - 115 | C-3 |

| ~55 - 60 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an aniline hydrochloride salt is significantly different from its free base, particularly in the N-H stretching region. The spectrum of aniline hydrochloride can be used as a reference for understanding these differences.[1]

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 2800 | Strong, Broad | N⁺-H stretching vibrations of the anilinium ion |

| 2850 - 2830 | Medium | C-H stretching of the -OCH₃ group |

| 1600 - 1550 | Medium-Strong | N-H bending vibrations and aromatic C=C stretching |

| 1500 - 1400 | Medium-Strong | Aromatic C=C stretching |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretching of the aryl-alkyl ether |

| 1050 - 1000 | Medium | Symmetric C-O-C stretching |

| 850 - 750 | Strong | C-Cl stretching |

The most characteristic feature is the broad and strong absorption in the 3000-2800 cm⁻¹ region, which is indicative of the N⁺-H stretching vibrations of the anilinium salt. This is in contrast to the two sharp bands typically observed for the N-H stretches of a primary amine in the 3500-3300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation. For 5-Chloro-2-methoxyaniline, which is the free base that would be analyzed in a typical GC-MS experiment, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine.[2]

-

Molecular Ion Peak (M⁺): The molecular weight of 5-Chloro-2-methoxyaniline is 157.6 g/mol . The mass spectrum will show a molecular ion peak at m/z 157 (for the ³⁵Cl isotope) and an M+2 peak at m/z 159 (for the ³⁷Cl isotope). The relative intensity of the M+2 peak will be approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.[2][3]

-

Fragmentation Pattern: The fragmentation of substituted anilines is influenced by the substituents on the aromatic ring.[4] For 5-Chloro-2-methoxyaniline, common fragmentation pathways would involve the loss of a methyl radical from the methoxy group, or the loss of a chlorine atom. PubChem's GC-MS data for the free base shows major peaks at m/z 157, 142, and 114.[5] This suggests the following fragmentation:

-

m/z 157: Molecular ion [M]⁺

-

m/z 142: Loss of a methyl radical (-CH₃) from the molecular ion, [M-15]⁺.

-

m/z 114: Subsequent loss of carbon monoxide (-CO) from the [M-15]⁺ fragment.

-

Caption: Proposed mass spectrometry fragmentation pathway for 5-Chloro-2-methoxyaniline.

Experimental Protocols

Accurate spectroscopic data acquisition relies on standardized experimental procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the free base, 5-Chloro-2-methoxyaniline, in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.

-

MS Conditions: Acquire mass spectra in the range of m/z 40-400.

-

Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the analyte to determine the molecular ion and fragmentation pattern.

Conclusion

The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. The protonation of the amino group to form the anilinium salt is a key feature that distinguishes its NMR and IR spectra from the corresponding free base. The mass spectrum of the free base is characterized by the isotopic pattern of chlorine and predictable fragmentation pathways. A thorough understanding of these spectroscopic features is essential for quality control and for researchers working with this important chemical intermediate.

References

-

PubChem. 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. [Link]

-

NIST. Aniline hydrochloride. National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Amines. [Link]

Sources

- 1. Aniline hydrochloride [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Purity and Assay of Commercial 5-Chloro-2-methoxyaniline hydrochloride

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Comprehensive Analysis of 5-Chloro-2-methoxyaniline Hydrochloride

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric but a cornerstone of the final drug product's safety and efficacy. The presence of even trace-level impurities can have cascading effects, potentially leading to the formation of toxic byproducts, altered pharmacological activity, or reduced stability of the API. This guide provides a comprehensive framework for the robust analysis of this key intermediate, grounding state-of-the-art analytical techniques in the practical realities of a regulated laboratory environment. We will move beyond rote procedures to explore the causality behind methodological choices, ensuring a holistic understanding of how to qualify this critical material.

Compound Profile: this compound

Understanding the fundamental physicochemical properties of the target analyte is the prerequisite for developing any sound analytical strategy.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 5-Chloro-o-anisidine hydrochloride | [1] |

| CAS Number | 4274-03-7 | [1][2] |

| Molecular Formula | C₇H₉Cl₂NO | [1] |

| Molecular Weight | 194.06 g/mol | [1] |

| Appearance | Solid; Crystals or powder, often brown to dark brown | [3] |

| Melting Point | Approx. 81-83 °C (for the free base) | [4] |

| Purity (Typical) | ≥97.5% to >98.0% (by GC) | [3] |

The Landscape of Impurities: Proactive Profiling

A comprehensive purity assessment requires an anticipatory approach to potential contaminants. Impurities in this compound can generally be categorized into three main sources: synthesis-related impurities, residual solvents, and degradation products.

-

Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process. For instance, a common synthesis might involve the nitration and subsequent reduction of a chlorinated aniline precursor.[5][6] This can lead to:

-

Isomeric Impurities: Positional isomers such as 3-Chloro-2-methoxyaniline or 4-Chloro-2-methoxyaniline.

-

Unreacted Intermediates: e.g., 4-Chloro-2-nitroanisole.[7]

-

Over-reacted or Side-Reaction Products: Dichlorinated species or products from unintended side reactions.

-

-

Residual Solvents: Organic volatile impurities remaining from the synthesis and purification steps. Their control is critical as they offer no therapeutic benefit and can be toxic.

-

Degradation Products: Formed during storage or handling, often through oxidation or hydrolysis, particularly if the material is exposed to light, heat, or moisture.

The following diagram illustrates the logical workflow for assessing a new batch of this compound.

Caption: Overall workflow for the analysis of 5-Chloro-2-methoxyaniline HCl.

Core Analytical Methodologies: A Multi-Pronged Approach

No single technique can provide a complete picture of purity and assay. A validated, multi-technique approach is essential for a robust assessment.[8][9]

HPLC is the gold standard for determining the assay (potency) and profiling related organic impurities due to its high resolution and sensitivity.[9][10] A reversed-phase method is typically the most effective for separating substituted anilines from their closely related impurities.

Causality Behind Method Choices:

-

Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention and separation for moderately polar aromatic compounds like anilines.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (acetonitrile or methanol) is used. The buffer controls the pH to ensure the analyte is in a consistent ionization state, preventing peak tailing. The organic solvent is the "strong" solvent used to elute the compounds from the column. A gradient elution (where the proportion of organic solvent is increased over time) is often necessary to elute both polar and non-polar impurities in a single run.

-

Detector: A UV-Vis detector is ideal, as the aromatic ring in the analyte provides strong chromophores. Detection is typically performed at a wavelength of maximum absorbance (e.g., ~239 nm) to ensure high sensitivity for both the main component and its impurities.[11]

Protocol: HPLC Assay and Impurity Determination

-

System Preparation:

-

Mobile Phase A: 0.05 M Sodium Phosphate buffer, pH adjusted to 3.0.

-

Mobile Phase B: Acetonitrile.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 239 nm.

-

Injection Volume: 10 µL.

-

-

Standard Preparation:

-

Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of ~0.5 mg/mL.

-

-

Sample Preparation:

-

Prepare the sample solution in the same manner as the standard, using the commercial material.

-

-

System Suitability:

-

Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

-

The theoretical plates for the main peak should be ≥ 2000, and the tailing factor should be ≤ 2.0.

-

-

Analysis:

-

Inject the diluent (blank), followed by the standard solution, and then the sample solution.

-

Run a gradient program (e.g., 20% B to 80% B over 30 minutes) to separate all impurities.

-

-

Calculations:

-

Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

-

Impurities (%): Calculate the area percentage of each impurity relative to the total area of all peaks in the chromatogram. Use relative response factors if known.

-

GC is the ideal technique for detecting and quantifying volatile organic compounds, such as residual solvents from the manufacturing process.[12]

Causality Behind Method Choices:

-

Technique: Headspace GC is preferred. The sample is heated in a sealed vial, and only the vapor phase (containing the volatile solvents) is injected into the GC. This prevents non-volatile matrix components from contaminating the system.

-

Detector: A Flame Ionization Detector (FID) is commonly used as it provides excellent sensitivity for nearly all organic solvents.[13] For identification of unknown volatiles, a Mass Spectrometer (MS) is the definitive choice.[12]

Water content is a critical purity parameter that cannot be determined by HPLC or GC.[14] The Karl Fischer (KF) titration is a highly specific and accurate method for determining water content in pharmaceuticals.[15][16][17]

Causality Behind Method Choices:

-

Specificity: Unlike "Loss on Drying," which measures the loss of any volatile substance, the KF reaction is specific to water.[15] This is crucial for obtaining an accurate water content value, which is needed to calculate the assay on an anhydrous basis.

-

Method Type:

-

Volumetric KF: Best for samples with higher water content (>1%). A titrant of known water equivalence is added to the sample dissolved in a methanol-based solvent.[17]

-

Coulometric KF: Ideal for samples with very low moisture levels (<1%). Iodine is generated electrochemically in situ, providing exceptional sensitivity.[15]

-

Protocol: Volumetric Karl Fischer Titration

-

Instrument Preparation:

-

Prepare the titrator with fresh Karl Fischer reagent and solvent (e.g., methanol).

-

Standardize the titrant using a known water standard or sodium tartrate dihydrate.[18] The water equivalence factor (F) should be determined accurately.

-

-

Sample Analysis:

-

Accurately weigh an appropriate amount of the this compound sample directly into the titration vessel.

-

Allow the sample to dissolve completely.

-

Titrate the sample with the KF reagent to the electrometric endpoint.

-

-

Calculation:

-

Water Content (% w/w): (Volume_Titrant (mL) * F (mg/mL)) / (Sample_Weight (mg)) * 100

-

Identity Confirmation and Structural Elucidation

While chromatographic methods quantify purity, spectroscopic techniques confirm the identity of the main component and can be used to elucidate the structure of unknown impurities.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Provides a molecular "fingerprint." The spectrum should be compared to a reference standard, confirming the presence of key functional groups (N-H, C-O, aromatic C-H, C-Cl).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification.[19] When an unknown peak is detected in HPLC, LC-MS can provide the molecular weight of the impurity, which is a critical piece of information for proposing its structure.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and connectivity of atoms. It is the ultimate tool for the unambiguous structural elucidation of isolated impurities.[8][19]

The diagram below outlines the decision-making process when an unknown impurity is encountered.

Caption: Workflow for the identification of an unknown impurity.

The Pillar of Trust: Analytical Method Validation

Describing a method is insufficient; it must be proven suitable for its intended purpose through formal validation.[20][21] This documented process ensures that the analytical procedure consistently produces reliable and accurate results.[22] All core methods (HPLC, GC, KF) must be validated according to ICH Q2(R1) guidelines.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis passes; no interference at the analyte's retention time from blank or placebo. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |

| Accuracy | The closeness of the test results to the true value, often assessed by spike recovery. | Recovery between 98.0% and 102.0% for the assay. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day, inter-analyst) RSD ≤ 2.0%. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | e.g., 80% to 120% of the target assay concentration. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters (e.g., pH, flow rate) are slightly varied. |

References

-

Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmacy and Pharmaceutical Research. [Link]

-

The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]

-

Karl Fischer Moisture Analysis. (n.d.). Pacific BioLabs. [Link]

-

What Is Karl Fischer Titration? (n.d.). Mettler Toledo. [Link]

-

A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

-

Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). ScienceDirect. [Link]

-

Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]

-

Analytical method development and validations of API by using suitable analytical technique. (2025). ResearchGate. [Link]

-

Analytical advances in pharmaceutical impurity profiling. (2016). PubMed. [Link]

-

Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. [Link]

-

Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni. [Link]

-

Analytical Method Development and Validation. (n.d.). The University of Iowa. [Link]

-

Vibrational band intensities in substituted anilines. (n.d.). Royal Society Publishing. [Link]

-

Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Pathway. [Link]

-

Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). Journal of GXP Compliance. [Link]

-

Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. (2002). ACS Publications. [Link]

-

scitec/5. (n.d.). Unodc. [Link]

-

Inner-shell excitation spectroscopy of aniline, nitrobenzene, and nitroanilines. (n.d.). Canadian Science Publishing. [Link]

-

5-Chloro-2-methoxyaniline 98.0+%, TCI America™. (n.d.). Fisher Scientific. [Link]

-

Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI. [Link]

-

Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. [Link]

-

method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. [Link]

-

Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. (n.d.). Royal Society of Chemistry. [Link]

-

5-Chloro-2-methoxyaniline. (n.d.). SpecAU. [Link]

-

5-Chloro-2-methoxyaniline. (n.d.). PubChem. [Link]

- Synthesis method of 5-chloro-2-methyl aniline. (n.d.).

-

Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. (2025). ResearchGate. [Link]

-

Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). ResearchGate. [Link]

-

Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. (n.d.). EPA. [Link]

-

5-Chloro-2-methoxyaniline. (n.d.). Chemsrc. [Link]

- The chemical synthesis method of 5-chloro-2-nitroaniline. (n.d.).

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloro-2-methoxyaniline, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 5. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

- 6. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 7. 2-Chloro-5-methoxyaniline | 2401-24-3 [chemicalbook.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 10. biotech-spain.com [biotech-spain.com]

- 11. researchgate.net [researchgate.net]

- 12. omicsonline.org [omicsonline.org]

- 13. unodc.org [unodc.org]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 16. pacificbiolabs.com [pacificbiolabs.com]

- 17. mt.com [mt.com]

- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 19. ijprajournal.com [ijprajournal.com]

- 20. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

An In-depth Technical Guide to 5-Chloro-2-methoxyaniline Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2-methoxyaniline hydrochloride, a key chemical intermediate. It is designed to serve as a valuable resource for professionals in research and drug development, offering in-depth information on its chemical identity, properties, synthesis, and applications, grounded in scientific literature and established methodologies.

Chemical Identity and Nomenclature

This compound is a chlorinated aniline salt derivative.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain applications. The free base, 5-Chloro-2-methoxyaniline, is an off-white to tan crystalline powder or flakes.[2]

A multitude of synonyms and identifiers are used for this compound across various chemical databases and commercial suppliers. A consolidated list is provided below for easy reference.

Table 1: Synonyms and Identifiers

| Category | Identifier | Source |

| IUPAC Name | 5-chloro-2-methoxyaniline;hydrochloride | |

| CAS Number | 4274-03-7 | [3] |

| 95-03-4 (Free Base) | [4] | |

| Molecular Formula | C₇H₉Cl₂NO | [3] |

| Molecular Weight | 194.06 g/mol | [1] |

| InChI Key | ASEYMHNCCXSHIL-UHFFFAOYSA-N | [3] |

| Synonyms | 2-Amino-4-chloroanisole hydrochloride | [1] |

| 5-Chloro-o-anisidine hydrochloride | [1] | |

| Benzenamine, 5-chloro-2-methoxy-, hydrochloride | ||

| Fast Red RC Salt | [2] | |

| C.I. Azoic Diazo Component 10 | [3] | |

| 2-Methoxy-5-chloroaniline hydrochloride | [2] | |

| p-Chloro-o-aminoanisole HCl | [2] |

Physicochemical Properties

The physicochemical properties of 5-Chloro-2-methoxyaniline and its hydrochloride salt are crucial for their handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

| Appearance | Tablet | For the hydrochloride salt. | [3] |

| White to light yellow to dark green powder to crystal | For the free base. | [5] | |

| Melting Point | 81-83 °C | For the free base. | [2] |

| Boiling Point | 135 °C @ 7.8 mbar | For the free base. | |

| Solubility | Recrystallized from H₂O or 40% aqueous EtOH | For the free base. | [2] |

| pKa | Data not readily available | ||

| Storage Temperature | Ambient temperatures | For the hydrochloride salt. | [3] |

Synthesis and Manufacturing

The primary industrial synthesis of 5-Chloro-2-methoxyaniline involves the reduction of a nitroaromatic precursor.[2] The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.[3]

Synthesis of 5-Chloro-2-methoxyaniline (Free Base)

A common synthetic route starts with 4-chloro-2-nitroanisole, which is reduced to the corresponding aniline.[2]

Reaction Scheme:

Sources

- 1. 5-Chloro-2-methoxyaniline(95-03-4) 1H NMR [m.chemicalbook.com]

- 2. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-methoxyaniline | CymitQuimica [cymitquimica.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 5-Chloro-2-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Inherent Risks

5-Chloro-2-methoxyaniline hydrochloride is a substituted aniline derivative utilized as a key building block in the synthesis of various pharmaceutical and chemical entities. Its hydrochloride salt form often provides enhanced stability and solubility, making it a versatile reagent in multi-step synthetic pathways. However, as with many aromatic amines, this compound presents a significant hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This guide provides an in-depth analysis of the safety considerations for this compound, moving beyond a standard Safety Data Sheet (SDS) to explain the causality behind the required precautions and to equip researchers with the knowledge to handle this compound with the utmost safety and efficacy.

The Toxicological Profile: More Than Meets the Eye

The primary hazards associated with this compound stem from its classification as a toxic and irritant substance. The toxicity of aromatic amines is a well-documented area of concern, with potential for both acute and chronic health effects.

Acute Toxicity: This compound is classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2] The hydrochloride salt can readily dissociate, and the free aniline can be absorbed into the bloodstream. The primary mechanism of acute toxicity for many aromatic amines is the induction of methemoglobinemia. This condition impairs the ability of red blood cells to transport oxygen, leading to symptoms such as cyanosis (blueish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal.

Skin and Eye Irritation: Direct contact with the solid or solutions of this compound can cause serious skin and eye irritation.[1][2] Prolonged contact may lead to chemical burns.

Physicochemical and Toxicological Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂NO | [3] |

| Molecular Weight | 194.06 g/mol | [4] |

| Appearance | Off-white to tan crystalline powder or flakes | [5] |

| Melting Point | 81-83 °C (for the free base) | [5] |

| GHS Hazard Statements | H301/302 (Toxic/Harmful if swallowed), H311/312 (Toxic/Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | [1][2] |

Engineering Controls: The First Line of Defense

The primary principle for handling any hazardous powder is to minimize the potential for aerosolization and exposure. Therefore, robust engineering controls are non-negotiable.

Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of fine particles.

Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.

Designated Work Area: Establish a designated area within the laboratory specifically for handling this compound. This area should be clearly marked with appropriate warning signs. This practice helps to contain any potential contamination and prevents inadvertent exposure of other personnel.

Safe Handling and Personal Protective Equipment (PPE): A Multi-layered Approach

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

Step-by-Step Weighing and Handling Protocol:

-

Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

-

PPE: Don the following PPE:

-

Gloves: Use double-gloving with nitrile gloves. This provides an extra layer of protection against permeation.

-

Eye Protection: Wear chemical splash goggles and a face shield.

-

Lab Coat: A fully buttoned lab coat is mandatory. For larger quantities, consider a disposable gown.

-

-

Weighing:

-

Use the "weighing by difference" method. Tare a sealed container on the balance.

-

Inside the fume hood, carefully add the powder to the container and securely close it.

-

Move the sealed container back to the balance for the final weight. This minimizes the time the open powder is on the balance, reducing the risk of contamination.

-

-

Solution Preparation: Add solvents to the powder slowly and carefully within the fume hood to avoid splashing.

-

Cleanup: Decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

PPE Selection Rationale

Caption: Rationale for PPE selection based on exposure routes.

Storage and Incompatibility: Maintaining Chemical Integrity

Storage Conditions: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials. Keep it locked up and out of reach of unauthorized personnel.

Incompatible Materials: Avoid contact with strong oxidizing agents.[6] Aniline hydrochloride can react vigorously with oxidizing materials, potentially leading to a fire or explosion.

Emergency Procedures: A Plan for Every Contingency

Rapid and correct response to an exposure or spill is critical. All personnel working with this compound must be familiar with these procedures.

Emergency Response Workflow

Caption: Generalized workflow for responding to an exposure event.

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Decontaminate the area with a suitable solvent.

-

Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal: A Responsible Conclusion to Your Research

All waste containing this compound, including contaminated PPE, bench paper, and excess material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.

Conclusion: Knowledge as the Ultimate Safety Tool

This compound is a valuable synthetic intermediate, but its potential hazards demand a high level of respect and caution. By understanding the toxicological basis for its hazards and implementing a multi-layered safety approach encompassing engineering controls, meticulous handling practices, appropriate PPE, and robust emergency preparedness, researchers can safely harness its utility. This guide serves as a foundation for developing a comprehensive safety culture when working with this and other similarly hazardous compounds. Always consult the most recent Safety Data Sheet and your institution's specific safety protocols before commencing any work.

References

-

PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Klaunig, J. E. (2019). Chemical Carcinogenesis. In Casarett & Doull's Toxicology: The Basic Science of Poisons, Ninth Edition.

-

University of Delaware. (n.d.). Guidelines For The Safe Use Of Chemical Carcinogens. Environmental Health & Safety. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

- Zenz, C., & Dickerson, O. B. (Eds.). (1994).

Sources

Thermofisher 5-Chloro-2-methoxyaniline hydrochloride product specifications

An In-Depth Technical Guide to 5-Chloro-2-methoxyaniline Hydrochloride: A Core Reagent for Scientific Innovation

Introduction

This compound is a key chemical intermediate widely utilized by researchers and drug development professionals. As a substituted aniline, its specific arrangement of chloro and methoxy functional groups on the benzene ring makes it a versatile building block for the synthesis of more complex molecules. This guide, grounded in technical data and field-proven insights, provides a comprehensive overview of its specifications, properties, handling protocols, and applications, serving as an essential resource for scientists leveraging this compound in their work. Its utility is particularly noted in the creation of novel compounds, including those investigated as potential appetite-modulating molecules[1].

Core Product Specifications and Chemical Identity

Precise identification is critical in a research setting. 5-Chloro-2-methoxyaniline is most commonly referenced by its free base CAS number (95-03-4), while the hydrochloride salt, the subject of this guide, has a distinct identifier (4274-03-7).[2] The hydrochloride form offers altered solubility and handling characteristics compared to the free base.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Product Name | This compound |

| IUPAC Name | 5-chloro-2-methoxyaniline;hydrochloride |

| CAS Number | 4274-03-7[2][3] |

| Related CAS (Free Base) | 95-03-4[2][4][5][6] |

| Molecular Formula | C₇H₈ClNO·HCl (or C₇H₉Cl₂NO)[3][7] |

| Molecular Weight | 194.06 g/mol [3][7] |

| InChI Key (Free Base) | WBSMIPLNPSCJFS-UHFFFAOYSA-N[2][5][6] |

| SMILES (Free Base) | COC1=C(C=C(C=C1)Cl)N[2][5][6] |

Product specifications from suppliers like Thermo Fisher Scientific define the quality and purity standards essential for reproducible experimental outcomes.

Table 2: Representative Technical Specifications

| Specification | Value | Source |

|---|---|---|

| Purity (Assay by GC) | ≥97.5% | Thermo Scientific[5][8] |

| Appearance | Brown to dark brown crystals or powder | Thermo Scientific[5][8] |

| Melting Point (Free Base) | 79°C to 84°C[6] | Thermo Scientific[6] |

Physicochemical Properties

The physical properties of a reagent dictate its behavior in reactions and the appropriate conditions for its use. The data below primarily pertains to the free base, 5-Chloro-2-methoxyaniline, which provides a strong indication of the compound's general characteristics.

Table 3: Physicochemical Data (for CAS 95-03-4)

| Property | Value |

|---|---|

| Boiling Point | 135°C @ 7.8 mbar[4] |

| Flash Point | 136°C[4] |

| Vapor Pressure | 0.04 hPa @ 20°C[4] |

| pH | 6-7 (0.8 g/l aqueous solution)[4] |

Safety, Handling, and Storage Protocols

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as hazardous, and adherence to these guidelines is a self-validating system for ensuring laboratory safety.

Hazard Identification

5-Chloro-2-methoxyaniline and its hydrochloride salt are classified as harmful or toxic. GHS hazard statements consistently include:

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE is the first line of defense against exposure.

Caption: Mandatory PPE sequence before handling the reagent.

Handling and Storage